molecular formula C8H6BrNOS B13031291 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol

4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol

Cat. No.: B13031291
M. Wt: 244.11 g/mol
InChI Key: MSWROEYPSQLBNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol typically involves the bromination of 3-methylthieno[2,3-c]pyridin-7-ol. One common method includes the reaction of 3-methylthieno[2,3-c]pyridin-7-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar bromination reactions but scaled up to accommodate larger quantities. The process would include purification steps such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-methylthieno[2,3-c]pyridin-7-amine or 3-methylthieno[2,3-c]pyridin-7-thiol.

    Oxidation: Formation of 4-bromo-3-methylthieno[2,3-c]pyridin-7-sulfoxide or sulfone.

    Reduction: Formation of 3-methylthieno[2,3-c]pyridin-7-ol.

Scientific Research Applications

4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its bromine atom at the 4-position and hydroxyl group at the 7-position make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

4-bromo-3-methyl-6H-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H6BrNOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11)

InChI Key

MSWROEYPSQLBNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=CNC2=O)Br

Origin of Product

United States

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